Methyl 2-(pyrimidin-4-YL)acetate

Descripción general

Descripción

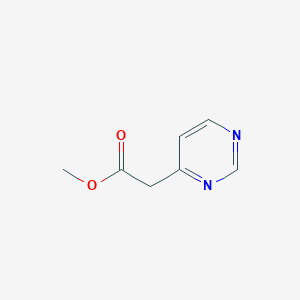

Methyl 2-(pyrimidin-4-YL)acetate is an organic compound featuring a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their broad range of biological activities and are integral components of many pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrimidin-4-YL)acetate typically involves the reaction of pyrimidine derivatives with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(pyrimidin-4-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, alcohols, and carboxylic acids .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor and Antimicrobial Activities

Methyl 2-(pyrimidin-4-yl)acetate has been explored for its antitumor properties. Compounds containing pyrimidine derivatives have shown promising activity against various cancer cell lines. For instance, studies have demonstrated that pyrimidine-based compounds can inhibit cell proliferation in non-small cell lung cancer and colorectal cancer models, showcasing their potential as anticancer agents .

Additionally, the compound's derivatives have been linked to antimicrobial activities, making them candidates for further research in treating infections caused by resistant strains of bacteria . The structural features of this compound allow for modifications that enhance biological activity and selectivity.

Enzyme Inhibition

Research indicates that this compound derivatives can act as inhibitors for various enzymes, including phosphodiesterases. For example, a related compound has been identified as a selective inhibitor for phosphodiesterase 9A, which has implications in cognitive enhancement and neuroprotection . The ability to modify the pyrimidine ring allows for the design of potent inhibitors targeting specific enzymes involved in disease pathways.

Agrochemical Applications

Pesticidal Properties

The pyrimidine structure is frequently utilized in the development of agrochemicals. This compound can serve as a precursor for synthesizing pesticides that target specific pests while minimizing harm to beneficial insects . The versatility of the compound allows for modifications that can enhance its efficacy and reduce environmental impact.

Material Science Applications

Polymer Synthesis

this compound can be employed as a monomer in polymer chemistry. Its unique chemical properties enable the synthesis of polymers with tailored functionalities, such as enhanced thermal stability and mechanical strength. These materials could be applied in coatings, adhesives, and other industrial applications where performance is critical .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer activity of a series of pyrimidine derivatives based on this compound. The compounds were evaluated against various cancer cell lines using the National Cancer Institute's NCI-60 panel. Notably, one derivative exhibited a growth inhibition (GI) value of 86% against the HOP-92 lung cancer cell line at a concentration of 10 μM .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several derivatives of this compound to evaluate their effects on phosphodiesterase enzymes. One compound demonstrated high selectivity for phosphodiesterase 9A, significantly elevating cGMP levels in cellular models. This suggests its potential use in therapeutic strategies for cognitive disorders .

Mecanismo De Acción

The mechanism of action of Methyl 2-(pyrimidin-4-YL)acetate involves its interaction with various molecular targets. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. This interaction can modulate enzyme activity, inhibit nucleic acid synthesis, and affect cellular signaling pathways .

Comparación Con Compuestos Similares

Pyrimidine: The parent compound, which is a simple aromatic heterocycle.

2,4-Diaminopyrimidine: Known for its use in pharmaceuticals like antifolates.

2,4-Dioxopyrimidine: Used in the synthesis of barbiturates.

2,4-Dithiopyrimidine: Investigated for its potential as an antimicrobial agent.

Uniqueness: Methyl 2-(pyrimidin-4-YL)acetate is unique due to its ester functional group, which enhances its reactivity and allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Actividad Biológica

Methyl 2-(pyrimidin-4-YL)acetate is a compound that has garnered significant interest in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its applications in anti-inflammatory, anticancer, and antimicrobial research.

- Molecular Formula : CHNO

- Molecular Weight : 152.15 g/mol

- Structure : The compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

1. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory processes by inhibiting cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory response. Studies indicate that this compound significantly reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2).

Key Findings :

- Inhibition of COX-2 Activity : Compounds derived from this compound demonstrated strong inhibitory activity against COX-2, leading to decreased PGE2 levels.

- Mechanism of Action : The compound influences signaling pathways related to inflammation and immune responses, potentially altering gene expression patterns and cellular metabolism.

2. Anticancer Activity

Research has explored the anticancer potential of this compound derivatives. These compounds have shown promise in targeting various stages of cancer cell growth and proliferation.

Key Findings :

- Cell Viability Assays : Derivatives were tested against multiple cancer cell lines, revealing selective toxicity towards malignant cells while sparing healthy cells.

- Induction of Apoptosis : Mechanistic studies indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, activating caspase cascades .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new treatments for infectious diseases caused by bacteria and fungi.

Key Findings :

- Broad-Spectrum Activity : Pyrimidine-based compounds have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.25–1 μg/mL against several pathogens, indicating high potential for further development as antibacterial agents .

Study on Anti-inflammatory Effects

A recent study assessed the impact of this compound on inflammatory cytokines. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin levels, suggesting its utility in treating inflammatory diseases.

Study on Anticancer Mechanisms

In vitro studies demonstrated that this compound derivatives could arrest the G1 phase of the cell cycle and inhibit protein kinase C (PKC), leading to G2 phase arrest. Furthermore, these compounds suppressed angiogenesis and reduced oxidative stress in cancer cells .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | Significant reduction in PGE2 levels |

| Anticancer | Induction of apoptosis | Selective toxicity towards cancer cells |

| Antimicrobial | Broad-spectrum activity | Effective against MRSA and VRE |

Propiedades

IUPAC Name |

methyl 2-pyrimidin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-5-9-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIMNXVCLRQRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614662 | |

| Record name | Methyl (pyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863032-29-5 | |

| Record name | Methyl (pyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.